

## Synthesis Protocol for Novel Antitumor ent-Kaurane Derivatives

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Compound of Interest

Compound Name: Methyl 15-hydroxykauran-18-oate

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This document provides detailed application notes and protocols for the synthesis of novel ent-kaurane derivatives with potent antitumor activity. The described compounds feature  $\alpha,\beta$ -unsaturated ketone moieties, which are crucial for their biological function. The protocols are based on the successful synthesis of eriocalyxin B derivatives, which have demonstrated significant cytotoxicity against various cancer cell lines.

### Introduction

ent-Kaurane diterpenoids are a large class of natural products that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. [1][2][3] Their complex tetracyclic structure has made them attractive targets for synthetic chemists. [1] [2][3] Recent research has focused on the synthesis of novel derivatives to enhance their therapeutic potential and to understand their structure-activity relationships. This protocol details the synthesis of ent-kaurane-type diterpenoid derivatives containing two  $\alpha,\beta$ -unsaturated ketone moieties, which have shown promising antitumor effects. The synthesis involves a multi-step process, including the construction of a key intermediate followed by diastereoselective reactions and subsequent oxidations.

### **Data Presentation**

The following tables summarize the quantitative data for the synthesized compounds, including reaction yields and cytotoxicity data against various cancer cell lines.



Table 1: Synthesis Yields of ent-Kaurane Derivatives

Compound	Starting Material	Reaction Step	Yield (%)
13	8 and 12	Michael Addition / Aldol Condensation	49.2
14	8 and 12	Michael Addition / Aldol Condensation	32.8
15	13	Allylic Oxidation with SeO <sub>2</sub>	Not specified
16	13	IBX Oxidation	Not specified
17	14	Allylic Oxidation with SeO <sub>2</sub>	Not specified
18	14	IBX Oxidation	Not specified

Table 2: In Vitro Cytotoxicity (IC $_{50}$ ,  $\mu M$ ) of Synthesized ent-Kaurane Derivatives

Compound	HepG2 (Liver Cancer)	NSCLC-H292 (Lung Cancer)	SNU-1040 (Head and Neck Cancer)	L6 (Rat Myoblast - Normal)
13	2.58	5.34	1.98	115.17
14	1.15	2.11	0.98	68.45
15	0.89	1.54	0.76	45.23
16	0.33	0.87	0.54	53.15
17	0.54	1.23	0.43	25.81
18	0.41	0.99	0.35	52.56
DDP (Cisplatin)	1.89	3.45	1.56	10.23
Eriocalyxin B	0.98	1.76	0.88	34.56



# Experimental Protocols Synthesis of Key Intermediate 13

This protocol describes the synthesis of the core tetracyclic ent-kaurane structure through a Michael addition followed by an intramolecular aldol condensation.

#### Materials:

- Compound 8 (4,4-dimethylcyclohex-2-enone)
- Compound 12 (a functionalized bicyclic precursor)
- Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- To a stirred solution of compound 8 (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LiHMDS solution (1.1 eq) dropwise.
- Stir the mixture at -78 °C for 1 hour.
- Add a solution of compound 12 (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction by adding saturated aqueous NH<sub>4</sub>Cl solution.



- Extract the mixture with EtOAc (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford compounds 13 and 14 as a diastereomeric mixture.

# Synthesis of $\alpha,\beta$ -Unsaturated Ketone Derivatives 16 and 18

This protocol outlines the oxidation of the allylic position of the tetracyclic core to introduce an  $\alpha,\beta$ -unsaturated ketone moiety.

#### Materials:

- Compound 13 or 14
- 2-lodoxybenzoic acid (IBX)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

• To a solution of compound 13 (or 14) (1.0 eq) in DMSO, add IBX (1.5 eq) in one portion.

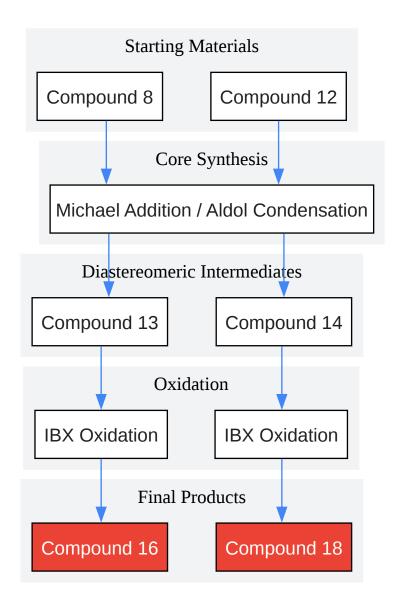


- Stir the reaction mixture at room temperature for 3 hours.
- Dilute the reaction with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and then with brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired  $\alpha,\beta$ -unsaturated ketone derivative (16 from 13, or 18 from 14).

# Visualizations Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of the novel ent-kaurane derivatives.





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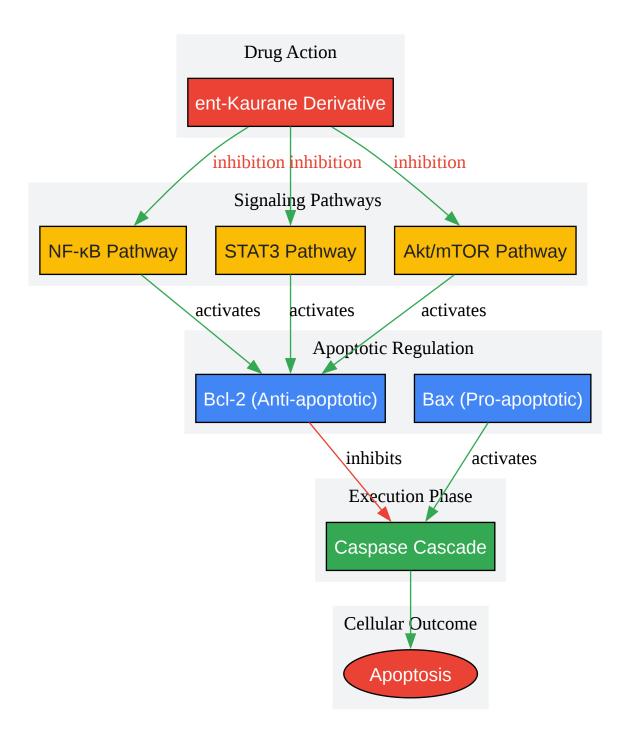
Caption: Synthetic workflow for novel ent-kaurane derivatives.

## **Proposed Antitumor Signaling Pathway**

The synthesized ent-kaurane derivatives, particularly those containing  $\alpha,\beta$ -unsaturated ketone moieties, are proposed to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates the putative mechanism of action. These compounds have been shown to inhibit the NF- $\kappa$ B and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation.[4][5][6] This inhibition leads to the



downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and apoptosis.[1][5][7][8][9]



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Caption: Proposed antitumor signaling pathway of ent-kaurane derivatives.



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